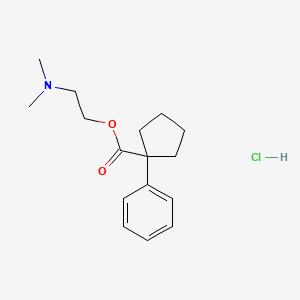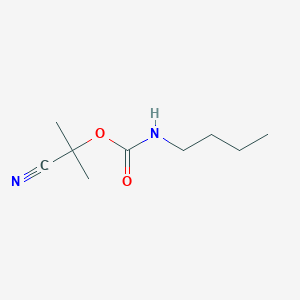
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has been used for scientific research purposes. Diclazepam is structurally related to diazepam, a commonly prescribed benzodiazepine medication used to treat anxiety, insomnia, and seizures.
Mécanisme D'action
Benzodiazepines like 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride bind to specific receptors in the brain called GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to a calming effect. By binding to these receptors, benzodiazepines enhance the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety, muscle spasms, and seizures.
Biochemical and Physiological Effects:
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety and increase sociability in rats. In mice, 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been shown to have sedative effects and to reduce locomotor activity. It has also been shown to have anticonvulsant effects in animal models of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride in scientific research is its high potency and long-lasting effects. This makes it useful for studying the mechanisms of action of benzodiazepines and their effects on the central nervous system. However, one limitation of using 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride is its potential for abuse and dependence. Researchers must take precautions to prevent accidental exposure or misuse of the substance.
Orientations Futures
There are several future directions for research involving 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride. One area of interest is the development of new benzodiazepine medications that have fewer side effects and are less addictive than existing drugs. Another area of interest is the use of benzodiazepines in the treatment of psychiatric disorders such as anxiety, depression, and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms of action of benzodiazepines and their effects on the brain and behavior.
Méthodes De Synthèse
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride can be synthesized through a variety of methods, including the reaction of 1-phenylcyclopentanecarboxylic acid with dimethylamine and subsequent cyclization with thionyl chloride. Another method involves the reaction of 2-chloroethylamine hydrochloride with 1-phenylcyclopentanecarboxylic acid followed by cyclization with sodium hydroxide.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the central nervous system. It has been used to investigate the role of benzodiazepine receptors in anxiety, depression, and other psychiatric disorders. 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has also been used to study the effects of benzodiazepines on memory and cognition.
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDZDJZLPPKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)



![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)

![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)